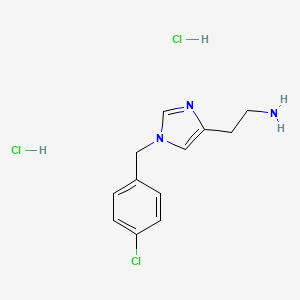![molecular formula C18H20ClN3O2 B2620027 2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 2224550-35-8](/img/structure/B2620027.png)
2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridinecarboxamide compounds and is commonly known as ML277. This compound has been found to have a high affinity for the Kir7.1 ion channel, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
ML277 selectively activates the Kir7.1 ion channel by binding to a specific site on the channel protein. This results in the opening of the channel, which allows the flow of ions across the cell membrane. The activation of Kir7.1 has been shown to increase the secretion of fluids in various organs, which can help alleviate the symptoms of diseases such as cystic fibrosis and dry eye syndrome.
Biochemical and Physiological Effects:
ML277 has been shown to have a number of biochemical and physiological effects, including the activation of the Kir7.1 ion channel, the increase in fluid secretion, and the modulation of ion transport across cell membranes. These effects have been studied in various cell types and animal models, and have shown promising results in the treatment of diseases related to the Kir7.1 channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ML277 in lab experiments include its high selectivity for the Kir7.1 ion channel, its ability to activate the channel in a dose-dependent manner, and its high yield and purity. However, there are also limitations to its use, including its potential toxicity at high doses, its limited solubility in water, and its relatively high cost compared to other ion channel modulators.
Direcciones Futuras
There are several future directions for the study of ML277 and its potential therapeutic applications. These include further optimization of its synthesis and purification methods, the development of more potent and selective analogs, the study of its effects in various animal models of disease, and the exploration of its potential use in combination with other drugs. Additionally, the study of the Kir7.1 ion channel and its role in various physiological processes is an area of active research, which may lead to the discovery of new therapeutic targets and compounds.
Métodos De Síntesis
The synthesis of ML277 involves several steps, starting with the reaction of 2-chloro-3-cyanopyridine with 4-(2-methoxyphenyl)piperidine in the presence of a base. The resulting intermediate is then reacted with 2-amino-5-chlorobenzamide to obtain the final product. The synthesis of ML277 has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
ML277 has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases related to the Kir7.1 ion channel. This ion channel is involved in the regulation of various physiological processes, including the secretion of fluids in the kidney, pancreas, and salivary glands. ML277 has been found to selectively activate Kir7.1, which makes it a promising candidate for the treatment of diseases such as cystic fibrosis, dry eye syndrome, and Sjogren's syndrome.
Propiedades
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-16-7-3-2-6-15(16)22-11-8-13(9-12-22)21-18(23)14-5-4-10-20-17(14)19/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHVVMQAQVVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2619947.png)

![Ethyl 4-{3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2619952.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2619956.png)
![ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate](/img/structure/B2619957.png)
![Methyl[(trimethylsilyl)methyl]amine hydrochloride](/img/structure/B2619958.png)
![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2619960.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2619964.png)
![1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2619965.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2619966.png)